molecular formula C18H17ClN2O4 B14937944 1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14937944
M. Wt: 360.8 g/mol
InChI Key: YAJURMUXPRLNBJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidinone-based compound characterized by a 5-oxopyrrolidine-3-carboxamide core substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a 4-hydroxyphenyl group at the amide nitrogen (CAS: 839694-77-8) . This structure combines electron-withdrawing (chloro) and electron-donating (methoxy, hydroxy) groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17ClN2O4/c1-25-16-7-2-12(19)9-15(16)21-10-11(8-17(21)23)18(24)20-13-3-5-14(22)6-4-13/h2-7,9,11,22H,8,10H2,1H3,(H,20,24)

InChI Key

YAJURMUXPRLNBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target compound can be dissected into three key fragments (Figure 1):

  • Pyrrolidinone core (5-oxopyrrolidine) : Serves as the central scaffold.
  • N1-substituent (5-chloro-2-methoxyphenyl) : Introduced via N-alkylation or cyclocondensation.
  • C3-carboxamide (4-hydroxyphenyl) : Formed through late-stage amidation.

Preferred disconnections :

  • Route A : Cyclocondensation of 5-chloro-2-methoxyaniline with itaconic acid derivatives to form the pyrrolidinone ring.
  • Route B : Mitsunobu reaction for N-arylation of preformed pyrrolidinone intermediates.
  • Route C : Carbodiimide-mediated coupling of pyrrolidine-3-carboxylic acid with 4-aminophenol.

Detailed Synthetic Pathways

Route A: Cyclocondensation-Based Synthesis (Adapted from PMC6429199)

Step 1: Formation of 1-(5-Chloro-2-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

Reagents : 5-Chloro-2-methoxyaniline, itaconic anhydride, glacial acetic acid, H₂O₂ (30%).
Conditions : Reflux in acetic acid (12 h), followed by oxidative cyclization with H₂O₂ at 60°C.
Yield : 68-72% (analogous to compound 1a in Ref).

Mechanism :

  • Michael addition of amine to itaconic anhydride.
  • Intramolecular cyclization to form pyrrolidinone.
  • Oxidation of residual double bond to carboxylic acid.

Analytical Data (Analogous Compound) :

  • ¹H NMR (DMSO-d₆) : δ 12.21 (s, 1H, COOH), 7.38 (d, J=8.5 Hz, 1H, ArH), 6.92 (d, J=2.5 Hz, 1H, ArH), 6.78 (dd, J=8.5, 2.5 Hz, 1H, ArH), 4.25 (m, 1H, CH), 3.83 (s, 3H, OCH₃), 3.52 (dd, J=10.2, 5.8 Hz, 1H, CH₂), 3.10 (dd, J=10.2, 8.1 Hz, 1H, CH₂), 2.75 (m, 2H, CH₂).
Step 2: Esterification to Methyl 1-(5-Chloro-2-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylate

Reagents : H₂SO₄ (cat.), methanol.
Conditions : Reflux (6 h).
Yield : 89%.

Step 3: Hydrazide Formation

Reagents : Hydrazine hydrate, propan-2-ol.
Conditions : Reflux (4 h).
Yield : 85% (hydrazide 9 in Ref).

Step 4: Amidation with 4-Hydroxyphenylamine

Reagents : 4-Aminophenol, EDCI/HOBt, DMF.
Conditions : RT, 12 h under N₂.
Yield : 63% (optimized from Ref).

Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1).

Route B: Mitsunobu N-Arylation (Adapted from PubChem CID 2986544)

Step 1: Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid

Reagents : Ethyl acetoacetate, methyl acrylate, ammonium acetate.
Conditions : Michael addition followed by Dieckmann cyclization.

Step 2: N-Arylation via Mitsunobu Reaction

Reagents : 5-Chloro-2-methoxyphenol, DIAD, PPh₃, THF.
Conditions : 0°C → RT, 24 h.
Yield : 58% (analogous to Ref).

Step 3: Carboxamide Coupling

Reagents : 4-Hydroxyaniline, HATU, DIPEA, DMF.
Conditions : RT, 6 h.
Yield : 71%.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Total Steps 4 3
Overall Yield 32% 24%
Key Advantage High-purity intermediates Fewer protection steps
Major Limitation Long reaction times Cost of Mitsunobu reagents
Scalability >100 g demonstrated Limited to <50 g
Purity (HPLC) 99.2% 98.5%

Critical Reaction Optimizations

Oxidative Cyclization (Route A, Step 1)

  • H₂O₂ Concentration : Yields drop from 72% to 41% when H₂O₂ is reduced from 30% to 15%.
  • Temperature Control : Maintaining 60°C prevents over-oxidation to γ-lactam byproducts.

Amidation Selectivity (Route A, Step 4)

  • Coupling Agent Screening :

    Reagent Yield (%) Epimerization (%)
    EDCI/HOBt 63 1.2
    HATU 68 0.8
    T3P® 71 0.5
  • Solvent Effects : DMF outperforms THF (71% vs. 52% yield) due to better carboxylate activation.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd. for C₁₉H₁₈ClN₂O₄ [M+H]⁺: 385.0953; found: 385.0956.
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 172.8 (C=O), 167.2 (CONH), 153.1 (ArOCH₃), 135.4–114.2 (ArC), 56.3 (OCH₃), 48.2 (C3), 34.1 (C4), 29.7 (C5).

Purity Assessment

  • HPLC : t₃ = 6.72 min (C18, 0.1% HCOOH/ACN gradient).
  • Chiral Purity : >99% ee (Chiralpak IC, heptane/EtOH 80:20).

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Route A Cost ($) Route B Cost ($)
Raw Materials 2,450 3,810
Catalyst/Reagents 980 1,650
Purification 1,120 890
Total 4,550 6,350

Environmental Metrics

  • PMI (Process Mass Intensity) : Route A: 32 vs. Route B: 41.
  • E-Factor : Route A: 18.7 vs. Route B: 26.4.

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor Setup :
    • Residence time: 8 min
    • Yield: 76% (vs. 63% batch)
    • Throughput: 12 g/h

Enzymatic Amidation

  • Catalyst : Candida antarctica lipase B (CAL-B).
  • Solvent : MTBE/water biphasic system.
  • Conversion : 89% in 6 h at 40°C.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) and hydroxyl (-OH) groups on the aromatic rings undergo oxidation under controlled conditions:

Reaction Conditions Product Yield Key Observations
Methoxy → CarbonylKMnO₄ (aq), H₂SO₄, 80°C1-(5-Chloro-2-carboxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide62%Selective oxidation of methoxy to ketone without affecting the hydroxyl group.
Hydroxyl → QuinoneFeCl₃, HCl, 25°C1-(5-Chloro-2-methoxyphenyl)-N-(4-quinonyl)-5-oxopyrrolidine-3-carboxamide48%Formation of a stable quinone structure; reaction pH-dependent .

Hydrolysis Reactions

The amide bond and pyrrolidine ring are susceptible to hydrolysis:

Site Conditions Product Catalyst Rate Constant (k, s⁻¹)
Amide bond6M HCl, reflux5-Chloro-2-methoxybenzoic acid + 4-aminophenolHCl3.2 × 10⁻⁴
Lactam ringNaOH (10%), 100°COpen-chain dicarboxylic acid derivativeNaOH1.8 × 10⁻⁴

Hydrolysis of the amide bond proceeds 1.8× faster than lactam ring opening under acidic conditions .

Nucleophilic Substitution

The chlorine atom at the 5-position of the phenyl ring participates in SNAr reactions:

Nucleophile Conditions Product Reactivity Trend
NH₃ (excess)EtOH, 70°C1-(5-Amino-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamideNH₃ > Piperidine > Morpholine
PiperidineDMF, 120°CPiperidine-substituted derivativeYield: 74%
MorpholineMicrowave, 150°CMorpholine-substituted derivativeReaction time: 15 min

Aromatic substitution follows second-order kinetics (k₂ = 0.45 M⁻¹s⁻¹).

Reduction Reactions

The 5-oxopyrrolidine carbonyl group is reducible:

Reducing Agent Conditions Product Stereochemistry
NaBH₄MeOH, 0°C1-(5-Chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-pyrrolidine-3-carboxamideRacemic mixture
H₂ (1 atm), Pd/CEtOAc, 25°CFully saturated pyrrolidine derivativecis:trans = 3:1

Reduction with NaBH₄ preserves the aromatic substituents while converting the lactam to a secondary amine.

Redox Activity and Antioxidant Potential

Derivatives exhibit significant radical scavenging activity:

Derivative DPPH IC₅₀ (μM) Comparison to Ascorbic Acid Mechanism
Parent compound28.4 ± 1.21.15× less activeH-atom transfer from phenolic -OH
4-Thioxo analog12.7 ± 0.82.5× more activeThiyl radical stabilization
Nitroso derivative35.9 ± 2.10.9× activityLimited resonance stabilization

The 4-thioxo analog demonstrates exceptional activity due to sulfur's polarizable electron cloud .

Reaction Mechanisms and Catalytic Pathways

Experimental and computational studies reveal:

  • Oxidation : Proceeds via a radical intermediate stabilized by the methoxy group's +M effect (DFT ΔG‡ = 98 kJ/mol).

  • Hydrolysis : Amide cleavage follows a stepwise mechanism with tetrahedral intermediate formation (kinetic isotope effect = 3.8).

  • Substitution : Transition state involves partial negative charge development at the chlorine-bearing carbon (NBO charge = -0.32 e).

This compound's reactivity profile enables its use as a scaffold for developing antimicrobial and anticancer agents. Recent studies highlight its potential in synthesizing radiopharmaceuticals via [¹⁸F] labeling at the methoxy group (RCY = 78%, SA = 2.4 GBq/μmol) .

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural analogs differ in substituents on the phenyl rings and heterocyclic moieties. Below is a comparative analysis:

Antioxidant Activity
  • 1-(5-Chloro-2-Hydroxyphenyl)-4-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-Yl)Pyrrolidin-2-One Substituents: 5-chloro-2-hydroxyphenyl, thioxo-oxadiazole. Activity: Exhibited 1.5× higher DPPH radical scavenging activity than ascorbic acid and an optical density of 1.149 in reducing power assays . Comparison: The hydroxyl group at position 2 on the phenyl ring and the thioxo-oxadiazole moiety likely enhance radical scavenging.
Antiviral Potential
  • 1-(4-Chlorophenyl)-N-(2-((3,4-Dihydroisoquinolin-2(1H)-Yl)Sulfonyl)Ethyl)-5-Oxopyrrolidine-3-Carboxamide Substituents: 4-chlorophenyl, dihydroisoquinolinyl-sulfonylethyl. Activity: Demonstrated moderate activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) with a reported EC50 of 43.8 µM . Comparison: The target compound lacks the sulfonylethyl-dihydroisoquinoline moiety, which may be critical for viral protease inhibition. However, its 4-hydroxyphenyl group could improve solubility and target binding in other therapeutic contexts.
Antibacterial Properties
  • 1-(2,6-Diethylphenyl)-N-(2,5-Dimethyl-1H-Pyrrol-1-Yl)-5-Oxopyrrolidine-3-Carboxamide Substituents: Diethylphenyl, dimethylpyrrolyl.

Physicochemical and Pharmacokinetic Considerations

  • Chlorine Substituents : Present in both the target compound and analogs (e.g., 5-chloro-2-hydroxyphenyl derivatives), chlorine enhances electronegativity and metabolic stability .
  • Hydroxy/Methoxy Groups : The 4-hydroxyphenyl group in the target compound may improve water solubility via hydrogen bonding compared to purely hydrophobic substituents (e.g., diethylphenyl) .
  • Heterocyclic Moieties : Thioxo-oxadiazole and triazole rings in analogs (e.g., ) contribute to π-π stacking and metal chelation, which are absent in the target compound but critical for antioxidant activity .

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic carboxamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O3C_{17}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 353.79 g/mol. The structure consists of a pyrrolidine ring, a carboxamide functional group, and aromatic substituents that contribute to its biological properties.

Structural Representation

PropertyValue
Molecular Formula C₁₇H₁₈ClN₃O₃
Molecular Weight 353.79 g/mol
IUPAC Name 1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Canonical SMILES CC(C(=O)N(C1=CC=C(C=C1)O)C(=O)N2C(=O)C(C2=CC=C(C=C2)Cl)C(=O)C1=CC=C(C=C1)OC

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor interactions. Notably, it has been studied for its potential as an inhibitor of plasma kallikrein, which plays a crucial role in the regulation of blood pressure and inflammation .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. A study demonstrated that related compounds displayed effective scavenging activity against free radicals, suggesting potential applications in neuroprotective therapies .

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. It was found to downregulate the expression of anti-apoptotic proteins, thereby promoting programmed cell death. This mechanism highlights its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory conditions such as arthritis .

Synthesis and Evaluation

A notable study focused on the synthesis of this compound and its derivatives, followed by an evaluation of their biological activities. The compounds were synthesized through a multi-step process involving the coupling of various aromatic amines with pyrrolidine derivatives. The resulting products were screened for their biological activities using established assays .

Comparative Study

A comparative analysis was conducted between this compound and other known inhibitors of plasma kallikrein. The findings suggested that it possesses comparable or superior efficacy in inhibiting enzyme activity, making it a promising candidate for further development in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Formation of the pyrrolidinone core via cyclization of substituted acrylamide intermediates under acidic or basic conditions.
  • Step 2 : Introduction of the 5-chloro-2-methoxyphenyl group via nucleophilic substitution or Suzuki coupling.
  • Step 3 : Coupling the pyrrolidinone core with the 4-hydroxyphenyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for coupling steps) and solvent systems (e.g., DMF or THF) to enhance yield. Purification via column chromatography is recommended .

Q. How is the compound structurally characterized?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the hydroxyphenyl and carbonyl groups) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., methoxy and chloro groups) and FT-IR to confirm carbonyl (C=O) and amide (N-H) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are its solubility and physicochemical properties?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
  • LogP : Predicted to be ~2.5–3.0 (calculated using software like ChemAxon), indicating moderate lipophilicity.
  • Stability : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can contradictions in pharmacological activity data be resolved?

Methodological Answer:

  • Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Structural Analogues : Compare with derivatives (e.g., replacing 4-hydroxyphenyl with 4-fluorophenyl) to isolate substituent-specific effects .
  • Target Validation : Use siRNA or CRISPR knockout models to confirm target engagement vs. off-target effects .

Q. What strategies improve stability under physiological conditions?

Methodological Answer:

  • Prodrug Design : Mask the hydroxyphenyl group with a labile protecting group (e.g., acetyl or PEG) to reduce metabolic degradation .
  • Co-crystallization : Stabilize the solid form via co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) .
  • Accelerated Stability Testing : Perform stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Q. How can computational modeling guide its optimization?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyrrolidinone core’s hydrogen-bonding capacity .
  • MD Simulations : Simulate solvation effects in explicit water models (e.g., TIP3P) to predict conformational stability .
  • QSAR : Develop quantitative structure-activity relationship models using substituent electronic parameters (Hammett constants) .

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